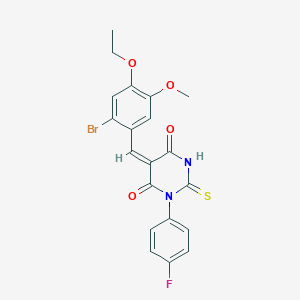

![molecular formula C22H22N2O4S B286228 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286228.png)

2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide, also known as TZP, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazolidinedione derivatives and has been extensively studied for its biochemical and physiological effects.

Mécanisme D'action

The mechanism of action of 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide is mainly attributed to its activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell proliferation. This compound binds to the ligand-binding domain of PPARγ and induces a conformational change, which allows the receptor to heterodimerize with retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This results in the transcriptional activation or repression of target genes involved in various physiological processes.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are diverse and depend on the target tissue and disease state. In general, this compound has been shown to improve insulin sensitivity, reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate lipid metabolism. These effects are mainly attributed to the activation of PPARγ and the downstream signaling pathways involved in glucose and lipid metabolism, inflammation, and cell proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and extensive characterization by various analytical techniques. However, this compound also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several future directions for the research on 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide, including the development of more potent and selective PPARγ agonists, the investigation of its therapeutic potential in other diseases such as cardiovascular diseases and inflammatory bowel diseases, and the exploration of its combination therapy with other drugs or natural compounds. Additionally, the elucidation of the molecular mechanisms underlying the effects of this compound on PPARγ signaling and the identification of its downstream target genes may provide new insights into the pathogenesis and treatment of various diseases.

Méthodes De Synthèse

The synthesis of 2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide involves the condensation of 2-(2-hydroxyphenoxy)-N-(4-methylphenyl)acetamide with 2,4-thiazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then treated with formaldehyde and a reducing agent such as sodium borohydride to obtain this compound. The yield of the synthesis method is reported to be high, and the purity of the product can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Applications De Recherche Scientifique

2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism by activating peroxisome proliferator-activated receptor gamma (PPARγ) and reducing inflammation. In cancer, this compound has been reported to inhibit tumor growth and induce apoptosis by activating PPARγ and suppressing the Wnt/β-catenin pathway. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by activating PPARγ and inhibiting the NF-κB pathway.

Propriétés

Formule moléculaire |

C22H22N2O4S |

|---|---|

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

2-[2-[(E)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C22H22N2O4S/c1-14(2)24-21(26)19(29-22(24)27)12-16-6-4-5-7-18(16)28-13-20(25)23-17-10-8-15(3)9-11-17/h4-12,14H,13H2,1-3H3,(H,23,25)/b19-12+ |

Clé InChI |

PLQRSXPZRATGED-XDHOZWIPSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/3\C(=O)N(C(=O)S3)C(C)C |

SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)C(C)C |

SMILES canonique |

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286149.png)

![methyl (3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B286150.png)

![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)

![3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B286152.png)

![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)

![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)

![methyl [(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286159.png)

![methyl [(5E)-5-{[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286161.png)

![methyl 2-(3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286162.png)

![methyl [(5E)-5-(3,5-dibromo-4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286165.png)

![methyl [(5E)-5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286166.png)

![methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286167.png)

![methyl [(5E)-5-{3-bromo-4-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286168.png)